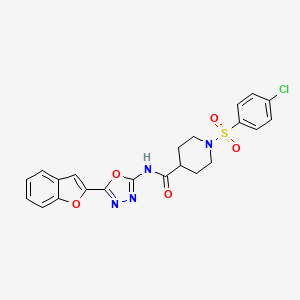

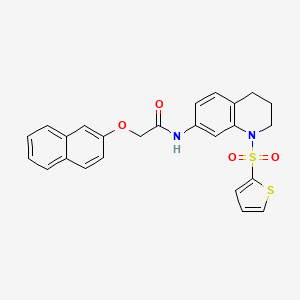

![molecular formula C17H14N4OS2 B2519753 3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-37-2](/img/structure/B2519753.png)

3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, which is known for its potential pharmacological properties and complex molecular structure. The compound features a triazolothiadiazole core, which is a fused heterocyclic system containing both triazole and thiadiazole rings. This core is further substituted with an ethoxyphenyl group and a vinylthienyl group, indicating the presence of both electron-donating and electron-withdrawing substituents that could influence its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves a C-H arylation process using acyl thiourea ligands. This method allows for the cross-coupling of 6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with substituted iodoanilines, which could be adapted to synthesize the compound by choosing appropriate substituents for the arylation process . Additionally, the synthesis of similar compounds has been achieved through one-pot, multi-component cascade reactions, which could offer a rapid and efficient route for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the dihedral angles between the rings and providing insight into the spatial arrangement of the substituents . These techniques would be essential in confirming the structure of the compound after its synthesis.

Chemical Reactions Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is known to participate in various chemical reactions due to the presence of multiple reactive sites. The synthesis of derivatives often involves cyclization reactions and the formation of new heterocycles . The reactivity of the compound could be influenced by the presence of the ethoxy and vinylthienyl substituents, which may undergo further chemical transformations under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their potential biological activity. Some derivatives have demonstrated significant pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects . The compound may also exhibit similar properties, which could be explored through biological evaluation and molecular docking studies.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

A study by Heng-Shan Dong, Bin Wang, and others on the synthesis and crystal structure of related triazolo thiadiazoles provides insights into the chemical synthesis process and the crystallographic characteristics of these compounds. They synthesized a compound closely related to the one , highlighting the use of X-ray crystallography, NMR, MS, and IR techniques to investigate the structural properties (Dong et al., 2005).

Pharmacological Evaluation

M. Amir, H. Kumar, S. Javed, and others have conducted pharmacological evaluations of triazolo thiadiazole derivatives, revealing their potential anti-inflammatory and analgesic properties. Their research suggests the significance of these compounds in developing therapeutic agents with low ulcerogenic indices (Amir et al., 2007).

Antimicrobial and Anticancer Activities

Another area of application is in the development of antimicrobial and anticancer agents. Research by S. Swamy, Basappa, and others on the synthesis of pharmaceutically important condensed heterocyclic triazolo thiadiazole derivatives as antimicrobials has shown significant inhibition against various strains, comparing favorably with standard drugs (Swamy et al., 2006). Additionally, D. Chowrasia, C. Karthikeyan, and their team have synthesized fluorinated derivatives, evaluating their anticancer activity against different cancerous cell lines, demonstrating moderate to good antiproliferative potency (Chowrasia et al., 2017).

Novel Drug Development

Research by C. Baburajeev, Chakrabhavi Dhananjaya Mohan, and colleagues has explored the development of novel triazolo-thiadiazoles from "green" catalysis as Protein Tyrosine Phosphatase 1B inhibitors, showcasing the potential of these compounds in therapeutic drug development (Baburajeev et al., 2015).

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-2-22-13-7-5-12(6-8-13)16-18-19-17-21(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIOROHABSTQQW-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

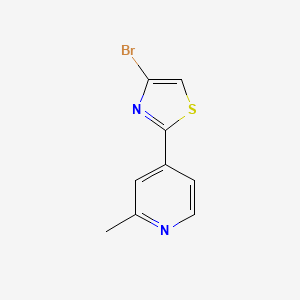

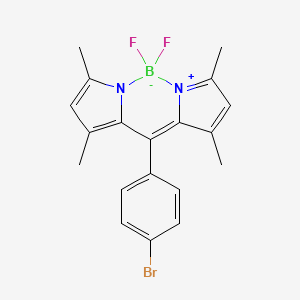

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2519671.png)

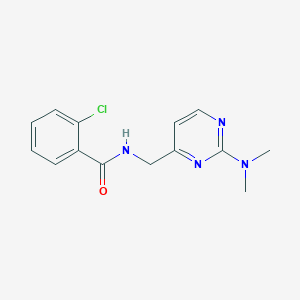

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)

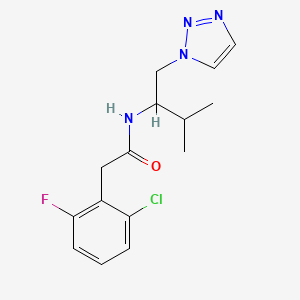

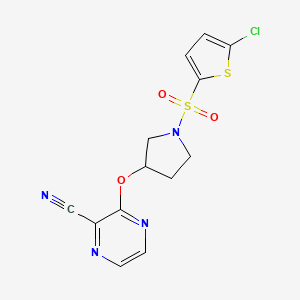

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)

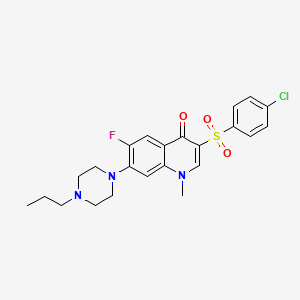

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)

![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)

![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)